![molecular formula C15H10O6 B1249088 1,3,6-Trihydroxy-2-methoxyanthraquinone](/img/structure/B1249088.png)
1,3,6-Trihydroxy-2-methoxyanthraquinone
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Overview
Description
1,3,6-Trihydroxy-2-methoxyanthraquinone is a natural product found in Morinda citrifolia with data available.
Scientific Research Applications
Applications in Natural Product Isolation
Anthraquinones are commonly isolated from natural sources, such as plants and fungi. For example, a study on the subterranean rhizomes of Gladiolus gandavensis led to the isolation of a new anthraquinone, 1,6,7-trihydroxy-3-methoxyanthraquinone, along with other compounds. This highlights the potential of anthraquinones as natural products with diverse structural features and biological activities (Ding-yong Wang et al., 2003).
Role in Antimicrobial and Antifungal Research
Anthraquinones have been identified to possess significant antimicrobial and antifungal properties. For instance, new anthraquinone derivatives isolated from the stem barks of Morinda lucida showed antimicrobial activities against bacteria and fungi, suggesting their potential as antimicrobial agents (Jean Pierre Longue Ekon et al., 2020).
Contribution to Anticancer Research
The cytotoxic properties of anthraquinones against various cancer cell lines are well-documented. A study on the metabolites from the marine sediment-derived fungus Thermomyces lanuginosus revealed new anthraquinone structures with potential effects on the viability and colony formation of drug-resistant prostate cancer and human cells (M. P. Sobolevskaya et al., 2021).
Potential in Photodynamic Therapy and Photoinitiators
Anthraquinones are explored for their photophysical properties, making them suitable candidates for applications in photodynamic therapy and as photoinitiators in polymerizations. The photophysical studies of di- and tri-substituted natural anthraquinones have indicated that their emission properties are significantly affected by intramolecular hydrogen bonding and steric hindrance, which are crucial for their effectiveness in these applications (Nabila Elyana Adnan et al., 2018).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory properties of anthraquinones also make them significant in the development of therapeutics for various diseases characterized by oxidative stress and inflammation. Research into the pharmacology, toxicology, and therapeutic potential of anthraquinone derivatives like emodin has suggested their efficacy in preventing and treating conditions such as cancer, atherosclerosis, diabetes, and neurodegenerative diseases (Y. Cui et al., 2020).
properties
Product Name |
1,3,6-Trihydroxy-2-methoxyanthraquinone |
---|---|
Molecular Formula |
C15H10O6 |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
1,3,6-trihydroxy-2-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C15H10O6/c1-21-15-10(17)5-9-11(14(15)20)13(19)7-3-2-6(16)4-8(7)12(9)18/h2-5,16-17,20H,1H3 |
InChI Key |
XUHCTZUMZGBPRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O)O |
synonyms |
2-methoxy-1,3,6-trihydroxyanthraquinone 2M-THA |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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